molecular formula C10H13NO2 B3043549 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione CAS No. 886361-06-4

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione

Cat. No.: B3043549
CAS No.: 886361-06-4
M. Wt: 179.22 g/mol
InChI Key: GFLXDHHKWBVIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 80-120°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Polar solvents like ethanol or acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,6-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,6-dione, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Altering cellular processes: Affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,6-dione: A structurally related compound with similar chemical properties.

    Tetrahydroquinoline: A reduced form of quinoline with different biological activities.

    3-Methylquinoline: A methylated derivative of quinoline with distinct chemical behavior.

Uniqueness

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione is unique due to its specific substitution pattern and the presence of both quinoline and tetrahydroquinoline moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-1,3,4,5,7,8-hexahydroquinoline-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-7-5-8(12)2-3-9(7)11-10(6)13/h6H,2-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLXDHHKWBVIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(=O)C2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234181
Record name 1,3,4,5,7,8-Hexahydro-3-methyl-2,6-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-06-4
Record name 1,3,4,5,7,8-Hexahydro-3-methyl-2,6-quinolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4,5,7,8-Hexahydro-3-methyl-2,6-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione
Reactant of Route 2
3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione
Reactant of Route 3
3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione
Reactant of Route 4
3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione
Reactant of Route 5
3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione
Reactant of Route 6
3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.